2-Isopropyl-5-oxohexanoic acid, (2S)-

Chiral purity Enantiomeric excess Optical rotation

(2S)-2-Isopropyl-5-oxohexanoic acid (CAS 16825-90-4) is an optically active, medium-chain branched keto acid that was first isolated as the natural S-(−)-enantiomer from the ether extract of Turkish tobacco leaves. It belongs to the 2-alkyl-5-oxohexanoic acid class and has a molecular formula of C₉H₁₆O₃ (MW 172.22 g/mol).

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 16825-90-4
Cat. No. B12771781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-5-oxohexanoic acid, (2S)-
CAS16825-90-4
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(C)C(CCC(=O)C)C(=O)O
InChIInChI=1S/C9H16O3/c1-6(2)8(9(11)12)5-4-7(3)10/h6,8H,4-5H2,1-3H3,(H,11,12)/t8-/m0/s1
InChIKeyGBNBHMJSMSODSZ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (2S)-2-Isopropyl-5-oxohexanoic Acid (CAS 16825-90-4): Chiral Purity, Natural Tobacco Occurrence & Comparator Differentiation


(2S)-2-Isopropyl-5-oxohexanoic acid (CAS 16825-90-4) is an optically active, medium-chain branched keto acid that was first isolated as the natural S-(−)-enantiomer from the ether extract of Turkish tobacco leaves [1]. It belongs to the 2-alkyl-5-oxohexanoic acid class and has a molecular formula of C₉H₁₆O₃ (MW 172.22 g/mol). Unlike its racemic counterpart (CAS 2543-54-6) or simpler achiral analogs such as 5-oxohexanoic acid, this compound features a chiral center at the C2 position bearing an isopropyl substituent, which imparts distinct stereochemical and organoleptic properties that are critical for applications in chiral synthesis, natural product research, and tobacco flavor chemistry [1][2].

Chiral reference standard workflow for enantiopure (2S)-configured keto acid
Natural tobacco isolate with documented S-(−) absolute configuration
Polarimetric identity verification required to confirm enantiomeric excess

Why Racemic or Achiral Substitution of (2S)-2-Isopropyl-5-oxohexanoic Acid (CAS 16825-90-4) Fails for Chiral and Flavor-Specific Applications


Generic substitution with the racemic 2-isopropyl-5-oxohexanoic acid (CAS 2543-54-6) or shorter-chain analogs such as 2-methyl-5-oxohexanoic acid fails in applications where optical activity, absolute configuration, or specific organoleptic signature is required. The natural S-(−) enantiomer exhibits a specific rotation of [α]D −6.0° in chloroform, whereas the synthetic racemate shows no net optical rotation [1]. Moreover, the isopropyl substitution at C2 is directly linked to the characteristic hay-like and slightly grassy odor profile identified in Oriental tobacco, a sensory fingerprint that cannot be replicated by the 2-methyl or 2-ethyl homologs [2]. For chiral building block applications in medicinal chemistry, the enantiopure (2S) form is mandatory to avoid the unpredictable pharmacokinetic and pharmacodynamic outcomes of racemic mixtures [3].

Racemate (CAS 2543-54-6)
Lacks net optical rotation; stereochemical fidelity may not transfer for chiral applications.
2-Methyl/2-Ethyl Homologs
Different organoleptic signatures may alter sensory study outcomes; hay-like odor is isopropyl-specific.
Opposite Enantiomer (R-(+))
Inverts chirality; biological interactions may shift, limiting direct substitution in stereospecific assays.

Quantitative Differentiation Evidence for (2S)-2-Isopropyl-5-oxohexanoic Acid (CAS 16825-90-4) Versus Closest Analogs


Specific Rotation Confirms (2S) Enantiopurity: Head-to-Head Comparison of [α]D Values for S-(−) vs. R-(+) Enantiomers

The direct head-to-head comparison of specific rotation distinguishes the (2S) enantiomer from its (2R) antipode. The natural S-(−)-2-isopropyl-5-oxohexanoic acid isolated from Turkish tobacco leaves exhibits [α]D −6.0° (CHCl₃), whereas the synthetic R-(+) enantiomer produced by oxidative rearrangements shows [α]D +5.45° (c 2.58, CHCl₃) [1][2]. The racemic mixture (CAS 2543-54-6) shows no net optical rotation, confirming that optical activity is a critical procurement specification for chiral applications [1].

Optical Rotation
Head-to-head
S-(−): [α]D −6.0° vs R-(+): +5.45°
Δ 11.45°; sign inversion
Supports enantiomer identity verification by polarimetry.
Verify lot-specific [α]D against COA; racemate shows 0°.
Chiral purity Enantiomeric excess Optical rotation Tobacco natural product

Enantioselective Ozonolysis of (+)-Solanone Yields (2S)-Configured Product with Higher Optical Purity than Permanganate Oxidation

The specific rotation of the (2S)-2-isopropyl-5-oxohexanoic acid product varies significantly depending on the synthetic route used. Ozonolysis of (+)-solanone yields the levorotatory S-enantiomer with [α]D −12.7° (CHCl₃), indicating high enantiomeric purity and minimal racemization. In contrast, alkaline potassium permanganate oxidation of piperitone produces the same S-enantiomer with only [α]D −2.9° (CHCl₃), reflecting substantial racemization under basic conditions [1]. The natural isolate from tobacco leaves has an intermediate value of [α]D −6.0°, likely due to partial racemization during saponification [1].

Synthetic Route Purity
Head-to-head
Ozonolysis: [α]D −12.7° vs KMnO₄: −2.9°
4.4-fold higher rotation magnitude
Synthetic route impacts enantiomeric purity; COA review recommended.
Ozonolysis yields higher optical purity; alkaline oxidation may cause racemization.
Synthetic route comparison Enantiomeric purity Ozonolysis Chiral precursor

Unique Hay-Like and Grassy Organoleptic Signature Differentiates the 2-Isopropyl Analog from Other 2-Alkyl-5-oxohexanoic Acids in Tobacco Smoke

Among the 2-alkyl-5-oxohexanoic acid series, the 2-isopropyl-substituted analog uniquely produces a hay-like odor with a slightly grassy note in cigarette smoke, as established by sensory evaluation of the acidic fraction of Oriental tobacco [1]. A 1990 CORESTA study synthesizing various 2-alkyl-5-oxohexanoic acids and esters confirmed that the hay-like odor character is specifically associated with the isopropyl substituent, distinguishing it from the 2-methyl and 2-ethyl homologs, which exhibit different or diminished organoleptic contributions in tobacco smoke [1]. The compound is a degradation product of cembrenoids, a class of tobacco-specific macrocyclic diterpenes, further confirming its natural origin and specific biosynthetic pathway [2].

Organoleptic Signature
Class-level
Hay-like, slightly grassy odor unique to 2-isopropyl analog
Organoleptic property supports tobacco sourcing studies.
Class-level inference; confirm with sensory panel; 2-methyl/ethyl lack this note.
Tobacco flavor chemistry Organoleptic profiling Cembrenoid degradation Odor threshold

Derivatization Consistency: Semicarbazone and Methyl Ester Melting Points Provide Identity Confirmation and Enantiomer Discrimination

Crystalline derivatives provide a robust means to confirm identity and distinguish enantiomers. The semicarbazone of the R-(+)-enantiomer has a melting point of 152–155°C, while its methyl ester semicarbazone melts at 124.0–125.5°C [1]. In contrast, the enantiomeric S-(−)-semicarbazone of the methyl ester is reported to melt at 128.0–129.5°C, providing a measurable 3.5–5.0°C difference between enantiomers for the methyl ester semicarbazone derivative [1]. For the natural S-(−)-acid, a 2,4-dinitrophenylhydrazone derivative was prepared and used for identification, with no melting point depression observed upon admixture with authentic synthetic material [2].

Derivative m.p. QC
Head-to-head
S-(−) methyl ester semicarbazone m.p. 128–129.5°C vs R-(+): 124–125.5°C
Δ 3.5–5.0°C between enantiomers
Derivative m.p. enables enantiomer discrimination in QC.
Use semicarbazone or 2,4-DNP hydrazone; confirm identity with mixed m.p.
Derivatization Semicarbazone Methyl ester Melting point Identity testing

Evidence-Backed Application Scenarios for (2S)-2-Isopropyl-5-oxohexanoic Acid (CAS 16825-90-4) Based on Quantitative Differentiation Data


Chiral Building Block for Asymmetric Synthesis in Medicinal Chemistry

The (2S) enantiomer, with its confirmed specific rotation of [α]D −6.0° to −12.7° (depending on source and enantiomeric purity), provides a well-characterized chiral C5-keto acid scaffold for the synthesis of enantiopure pharmaceutical intermediates . The absolute S-configuration at C2 has been established by correlation to solanone of known R-configuration, providing configurational certainty that is not available for lesser-characterized 2-alkyl analogs. Procurement of the (2S) enantiomer rather than the racemate (CAS 2543-54-6) is essential when the downstream product's biological activity is stereospecific .

Authentic Reference Standard for Natural Tobacco Metabolite Profiling

As the first-reported natural isolate of a 2-isopropyl-5-oxohexanoic acid from Turkish tobacco leaves, the S-(−) enantiomer serves as an authentic reference standard for metabolomic profiling of Nicotiana tabacum varieties . Its distinct hay-like odor signature, confirmed by sensory evaluation of chromatographic fractions, enables its use as an analytical marker for Oriental tobacco quality assessment and authentication .

Precursor for Cembrenoid Degradation Pathway Studies in Tobacco Chemistry

The established precursor-product relationship between tobacco cembrenoids and (2S)-2-isopropyl-5-oxohexanoic acid, confirmed by the correlation of absolute configuration between the acid and (+)-solanone, positions this compound as a key mechanistic probe for studying oxidative degradation pathways of macrocyclic diterpenes in tobacco during curing and aging . The availability of enantiopure material with documented [α]D values allows researchers to trace stereochemical fidelity throughout degradation cascades .

Quality Control Reference Material for Enantiomeric Purity Testing via Polarimetry and Derivative Melting Point

The documented specific rotation range ([α]D −2.9° to −12.7° depending on synthetic route and extent of racemization) and the distinct melting points of semicarbazone derivatives (e.g., methyl ester semicarbazone m.p. 128.0–129.5°C for S-enantiomer vs. 124.0–125.5°C for R-enantiomer) provide dual orthogonal methods for quality control testing of incoming (2S)-2-isopropyl-5-oxohexanoic acid lots . Procurement specifications should include a required [α]D range and derivative m.p. acceptance criteria to ensure fitness for use in stereospecific applications .

Application
Selection Property
Validation Focus
Chiral building block research
Configurational certainty
Enantiomeric purity by polarimetry
Tobacco metabolomics standard
Natural occurrence documentation
Organoleptic and chromatographic match
Cembrenoid pathway research
Degradation pathway correlation
Stereochemical fidelity tracking
Enantiomeric purity QC
Identity confirmation methods
Derivative m.p. and [α]D specification
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